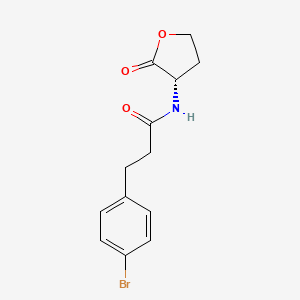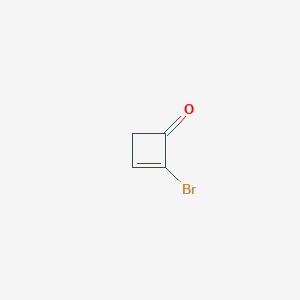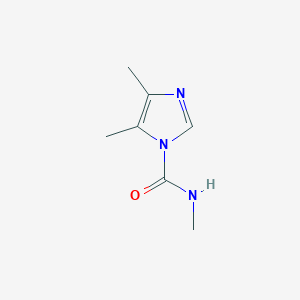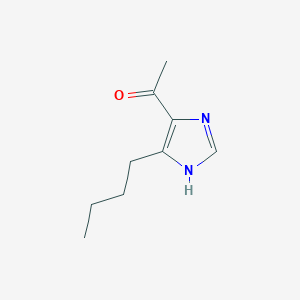
N'1,N'3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide typically involves the condensation reaction between isophthalohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学研究应用
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts due to its structural versatility
作用机制
The mechanism by which N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide exerts its effects involves its ability to chelate metal ions through its hydroxyl and azomethine groups. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The compound’s interaction with molecular targets such as DNA polymerase and bacterial enzymes has been demonstrated through molecular docking studies .
相似化合物的比较
Similar Compounds
N’1,N’3-Bis((E)-thiophen-2-ylmethylene)isophthalohydrazide: Similar in structure but contains thiophene groups instead of hydroxynaphthalenyl groups.
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains an oxopiperidine moiety, offering different chemical properties.
Uniqueness
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide is unique due to its dual hydroxynaphthalenyl groups, which provide enhanced chelating ability and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of metal complexes with specific properties .
属性
分子式 |
C30H22N4O4 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
1-N,3-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H22N4O4/c35-27-14-12-19-6-1-3-10-23(19)25(27)17-31-33-29(37)21-8-5-9-22(16-21)30(38)34-32-18-26-24-11-4-2-7-20(24)13-15-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ |
InChI 键 |
VXETYEFLKBHVOI-LTTYKRRRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)


![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)








![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
